

Application Notes and Protocols for BAY-1816032 in Cell Culture Experiments

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Compound of Interest

Compound Name: BAY-1816032

Cat. No.: B605927

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration recommendations for the use of **BAY-1816032**, a potent and selective BUB1 kinase inhibitor, in various cell culture experiments.

Mechanism of Action

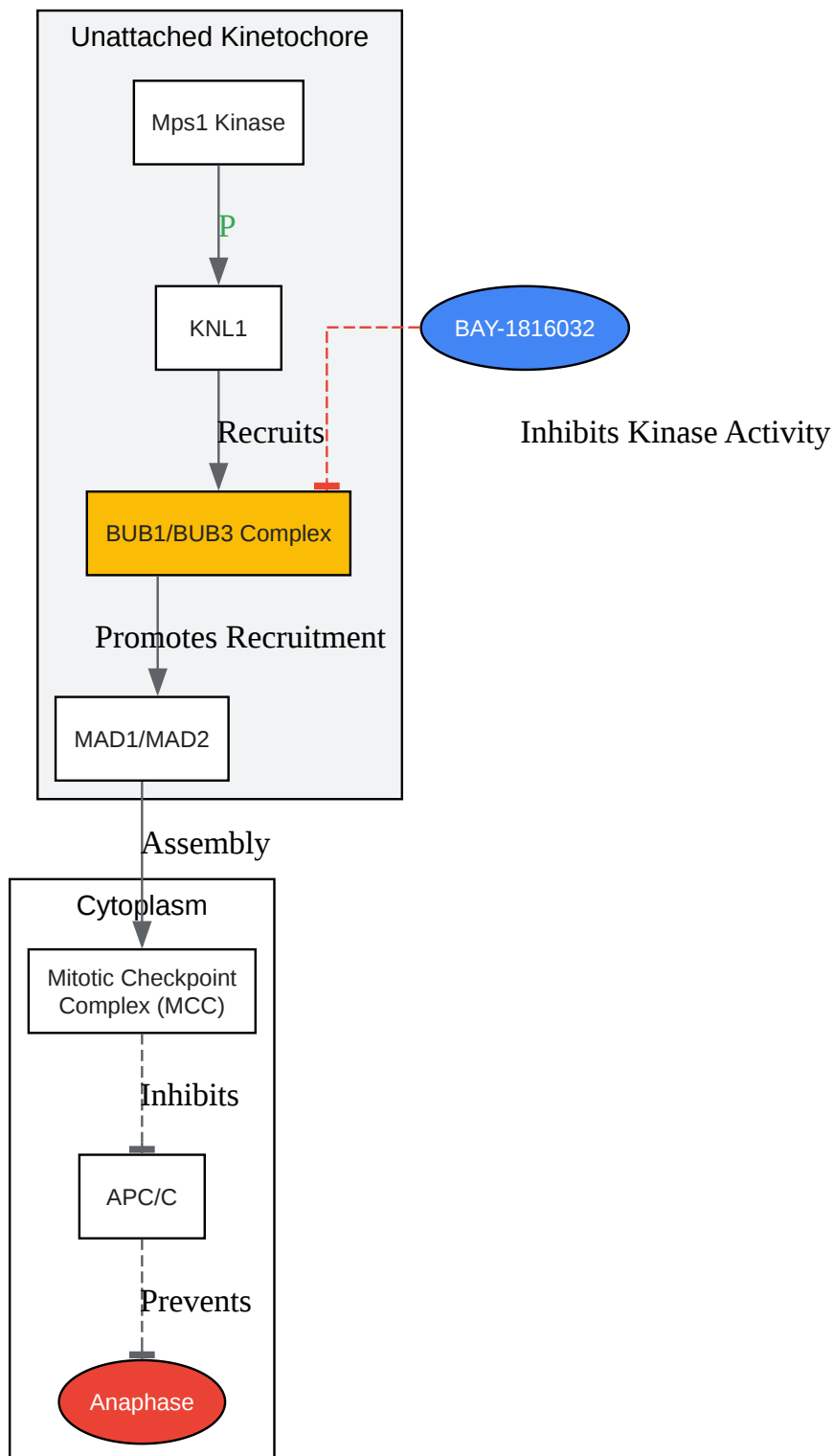
BAY-1816032 is a novel and bioavailable small molecule inhibitor that targets the catalytic activity of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[3][4] The catalytic function of BUB1 is essential for the correction of kinetochore-microtubule attachment errors and the proper positioning of the chromosomal passenger complex.[2][5] By inhibiting BUB1 kinase activity, **BAY-1816032** disrupts these processes, leading to chromosome mis-segregation and mitotic delay.[4][6] Notably, inhibition of BUB1 by **BAY-1816032** has been shown to sensitize cancer cells to other therapeutic agents like taxanes, ATR inhibitors, and PARP inhibitors.[2][7]

Signaling Pathway

The spindle assembly checkpoint is a complex signaling pathway that prevents the premature separation of sister chromatids. Mps1 kinase initiates the signal by phosphorylating KNL1, which then recruits BUB1 in a complex with BUB3. BUB1's kinase activity is crucial for the

subsequent recruitment and activation of other checkpoint proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.

BUB1 Signaling in Spindle Assembly Checkpoint

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Caption: BUB1 signaling pathway in the spindle assembly checkpoint and the inhibitory action of **BAY-1816032**.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of **BAY-1816032** in various assays and cell lines.

Table 1: Biochemical and Cellular IC50 Values

Assay Type	Target	IC50 Value	Reference
Biochemical Assay	Recombinant human BUB1 catalytic domain	6.1 nM	[1]
Biochemical Assay	BUB1 enzymatic activity	7 nM	[6]
Cellular Assay (HeLa)	Nocodazole-induced Histone H2A (Thr120) phosphorylation	29 nM	[6][8]
Cellular Proliferation	Various tumor cell lines (median)	1.4 μ M	[3][4][6]

Table 2: Anti-proliferative IC50 Values in Specific Cell Lines

Cell Line	Cancer Type	IC50 Value	Reference
H2052	Mesothelioma	1.2 μ M	[9][10]
H2452	Mesothelioma	2.8 μ M	[9][10]
H28	Mesothelioma	3.9 μ M	[9][10]
HCC1937	Triple-Negative Breast Cancer (BRCA mutant)	3.56 μ M	[11][12]
SUM159	Triple-Negative Breast Cancer	< 4 μ M	[11]
MDA-MB-231	Triple-Negative Breast Cancer	< 4 μ M	[11]

Experimental Protocols

Stock Solution Preparation

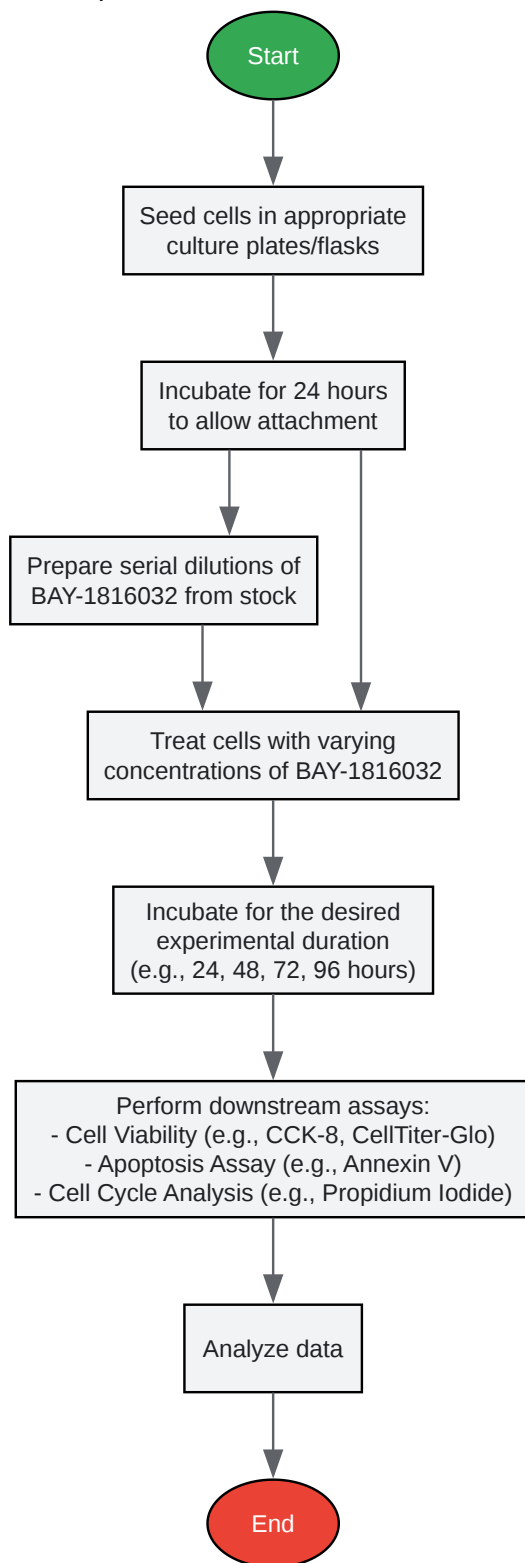
- Solvent: **BAY-1816032** is soluble in DMSO.[1]
- Concentration: Prepare a stock solution of 10 mM in DMSO. For example, dissolve 5.35 mg of **BAY-1816032** (MW: 534.51 g/mol) in 1 mL of DMSO.
- Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. [1] For short-term use (up to one week), aliquots can be stored at 4°C.

General Cell Culture Treatment

For most cell culture experiments, **BAY-1816032** can be used in a concentration range of 0.1 μ M to 10 μ M.[1] The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Workflow

General Experimental Workflow for BAY-1816032

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Caption: A generalized workflow for in vitro experiments using **BAY-1816032**.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)

This protocol is adapted from methodologies used in studies with **BAY-1816032**.^[1]^[13]

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Treatment:** Add 100 µL of culture medium containing serial dilutions of **BAY-1816032** to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- **Incubation:** Incubate for the desired period (e.g., 48, 72, or 96 hours).
- **Assay:**
 - **For CCK-8:** Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
 - **For CellTiter-Glo:** Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence.^[14]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.^[15]

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with different concentrations of **BAY-1816032** for the desired time.
- **Cell Collection:** Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

- **Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Analysis:** Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard method for analyzing cell cycle distribution.

- **Cell Seeding and Treatment:** Plate cells in 6-well plates and treat with **BAY-1816032** for the desired duration.
- **Cell Harvesting:** Harvest the cells by trypsinization.
- **Fixation:** Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
- **Incubation:** Incubate in the dark at room temperature for 30 minutes.
- **Analysis:** Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

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